Butyl 1,2,2-trichloroethyl disulfide

Description

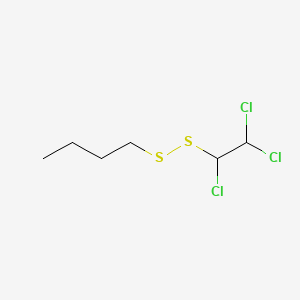

Butyl 1,2,2-trichloroethyl disulfide is a sulfur-containing organochlorine compound characterized by its disulfide (-S-S-) linkage, a butyl group, and a trichloroethyl substituent. Its stability, solubility, and reactivity are influenced by the electron-withdrawing trichloroethyl group and the hydrophobic butyl chain, which may affect its aggregation behavior or interaction with solvents .

Properties

CAS No. |

4560-93-4 |

|---|---|

Molecular Formula |

C6H11Cl3S2 |

Molecular Weight |

253.6 g/mol |

IUPAC Name |

1-(1,2,2-trichloroethyldisulfanyl)butane |

InChI |

InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3 |

InChI Key |

YBBKIICIEUHEPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSSC(C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .

Industrial Production Methods

Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the disulfide bond can yield thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidants include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiolates can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

Biology: Disulfides play a crucial role in the folding and stabilization of proteins. This compound can be used to study disulfide bond formation and its effects on protein structure.

Medicine: Disulfides are explored for their potential therapeutic applications, including as prodrugs that release active thiols in the body.

Industry: Disulfides are used as vulcanizing agents in the rubber industry and as intermediates in the synthesis of various chemicals

Mechanism of Action

The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Butyl 1,2,2-trichloroethyl disulfide is compared to three classes of analogous compounds: alkyl disulfides, chlorinated disulfides, and organosulfur compounds with bulky substituents.

Alkyl Disulfides (e.g., Dibutyl Disulfide)

- Solubility: Dibutyl disulfide is highly soluble in nonpolar solvents like hexane and toluene due to its linear alkyl chains. In contrast, this compound exhibits reduced solubility in nonpolar media (e.g., <5% in hexane at 25°C) due to the polarizing effect of chlorine atoms, favoring solvents like dichloromethane or chloroform .

- Thermal Stability : The trichloroethyl group introduces steric hindrance and electron withdrawal, lowering thermal stability (decomposition at ~150°C) compared to dibutyl disulfide (stable up to 200°C).

Chlorinated Disulfides (e.g., Bis(2-chloroethyl) Disulfide)

- Reactivity : Bis(2-chloroethyl) disulfide undergoes rapid hydrolysis in aqueous media, whereas this compound demonstrates slower hydrolysis due to the butyl group’s steric protection.

- Toxicity : Chlorinated disulfides generally exhibit higher acute toxicity (e.g., LC₅₀ in rodents <50 mg/kg) compared to butyl-trichloroethyl derivatives (LC₅₀ ~200 mg/kg), likely due to reduced bioavailability from the bulky substituents.

Organosulfur Compounds with Bulky Substituents (e.g., Triphenylmethyl Disulfide)

- This distinction highlights the role of aromatic vs. aliphatic substituents in photophysical properties .

- Solvent Compatibility: this compound is miscible with chlorinated solvents (e.g., chloroform, dichloromethane) but immiscible with alcohols like ethanol or methanol, aligning with trends in the CRC Handbook’s solubility tables .

Key Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | Dibutyl Disulfide | Bis(2-chloroethyl) Disulfide |

|---|---|---|---|

| Boiling Point (°C) | 210–215 (decomposes) | 285 | 192 |

| Solubility in CHCl₃ | >90% | 85% | 70% |

| Log P (Octanol/Water) | 3.8 | 4.2 | 2.1 |

| Hydrolysis Half-Life | 48 h (pH 7) | N/A | 0.5 h (pH 7) |

Table 2: Solvent Compatibility (Based on CRC Handbook Data )

| Solvent | This compound | Carbon Disulfide | Chloroform |

|---|---|---|---|

| Hexane | Immiscible | Miscible | Immiscible |

| Dichloromethane | Miscible | Miscible | Miscible |

| Ethanol | Immiscible | Immiscible | Immiscible |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.